An In-Depth Technical Guide to 4-(2-Fluorobenzyl)piperidine Hydrochloride
An In-Depth Technical Guide to 4-(2-Fluorobenzyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(2-Fluorobenzyl)piperidine hydrochloride, a key building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, explore its strategic application in drug design, and provide practical insights into its synthesis, analysis, and handling. This document is intended to serve as a practical resource for professionals engaged in pharmaceutical research and development.
Core Molecular Profile
4-(2-Fluorobenzyl)piperidine hydrochloride is a substituted piperidine derivative that has garnered significant interest in the synthesis of novel therapeutic agents. The presence of a fluorinated benzyl group attached to the piperidine core imparts unique properties that are highly valuable in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Physicochemical Characteristics
A precise understanding of the molecule's fundamental properties is the cornerstone of its effective application. The key identifiers and characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇ClFN | [1][2] |
| Molecular Weight | 229.72 g/mol | [1][3] |
| CAS Number | 193357-21-0 | [1][3] |
| Appearance | White Solid | [3] |
| Purity | Typically ≥97% | [1][3] |
| InChI Key | XZRQMBCQGGXDKQ-UHFFFAOYSA-N | [2] |
It is crucial to distinguish this compound from its isomers, such as 4-(4-fluorobenzyl)piperidine hydrochloride (CAS: 193357-52-7), and other related fluorinated analogues like 4-((2-Fluorobenzyl)oxy)piperidine hydrochloride (CAS: 614731-34-9), as their biological activities and synthetic utilities can differ significantly[4][5]. The hydrochloride salt form enhances the compound's aqueous solubility and stability, facilitating its use in various experimental settings[5].
Strategic Importance in Medicinal Chemistry
The piperidine ring is a highly privileged scaffold in drug discovery, present in a vast number of clinically approved drugs targeting a wide array of diseases, particularly those affecting the central nervous system (CNS)[6][7]. The incorporation of a 2-fluorobenzyl moiety into this scaffold offers several strategic advantages.
The Role of Fluorine in Drug Design
The introduction of a fluorine atom at the ortho position of the benzyl ring is a deliberate design choice aimed at modulating several key molecular properties:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block a potential site of metabolism, thereby increasing the drug's half-life and bioavailability.
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Lipophilicity and Permeability: Fluorine substitution increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier. This is a critical consideration for CNS-acting drugs.
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Target Binding: The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, influencing p-p stacking, hydrogen bonding, and other non-covalent interactions within the target protein's binding pocket. This can lead to improved potency and selectivity[8].
Applications as a Synthetic Intermediate
4-(2-Fluorobenzyl)piperidine hydrochloride serves as a crucial reactant in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents[9][10]. Its piperidine nitrogen can be readily functionalized, and the fluorobenzyl group provides a core structure for building out structure-activity relationships (SAR). It is a valuable starting material for creating libraries of compounds for screening against various biological targets. For instance, piperidine derivatives are foundational to the development of analgesics, antipsychotics, and anti-inflammatory agents[6][11].
Synthesis and Characterization Workflow
The reliable synthesis and rigorous characterization of 4-(2-Fluorobenzyl)piperidine hydrochloride are paramount for its use in research and development. The following sections outline a general synthetic approach and the necessary analytical validation.
General Synthetic Pathway
A common route to synthesize substituted piperidines involves the reductive amination of a corresponding ketone or the alkylation of piperidine itself. The diagram below illustrates a conceptual workflow for the synthesis of 4-(2-Fluorobenzyl)piperidine and its subsequent conversion to the hydrochloride salt.
Experimental Protocol: Quality Control & Characterization
To ensure the identity, purity, and quality of 4-(2-Fluorobenzyl)piperidine hydrochloride, a series of analytical tests must be performed. This self-validating system confirms the integrity of the material for subsequent applications.
Objective: To confirm the identity and assess the purity of a synthesized batch of 4-(2-Fluorobenzyl)piperidine hydrochloride.
Materials:
-
Synthesized 4-(2-Fluorobenzyl)piperidine hydrochloride
-
Deuterated solvents (e.g., DMSO-d₆, D₂O) for NMR
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase)
-
Melting point apparatus
Step-by-Step Methodology:
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Visual Inspection:
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Observe the physical appearance of the sample. It should be a white to off-white solid, consistent with literature descriptions[3].
-
-
Melting Point Determination:
-
Measure the melting point of the sample using a calibrated apparatus.
-
Causality: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the sample in a suitable deuterated solvent.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analysis: The proton NMR should show characteristic peaks for the piperidine ring protons, the benzylic CH₂ group, and the aromatic protons of the fluorobenzyl group. The integration of these peaks should correspond to the number of protons in the structure. The fluorine atom will cause characteristic splitting patterns in adjacent proton and carbon signals.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL).
-
Use a suitable C18 reverse-phase column.
-
Employ a gradient elution method with a mobile phase consisting of water and acetonitrile with 0.1% formic acid.
-
Monitor the elution using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Analysis: The purity is determined by the area percentage of the main peak. A purity level of >97% is typically required for drug discovery applications[1][10].
-
-
Mass Spectrometry (MS):
-
Infuse a dilute solution of the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Analysis: Look for the molecular ion peak corresponding to the free base [M+H]⁺ at m/z 194.26, which confirms the molecular weight of the cationic species[12].
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Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
Hazard Identification
Based on safety data for analogous compounds, 4-(2-Fluorobenzyl)piperidine hydrochloride should be handled as a hazardous substance.
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Health Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation[13][14][15].
-
Precautionary Statements: Avoid breathing dust. Wash hands and exposed skin thoroughly after handling. Wear protective gloves, eye protection, and face protection[14][15][16].
Recommended Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[16].
-
For long-term stability, refrigeration is often recommended[14].
Conclusion
4-(2-Fluorobenzyl)piperidine hydrochloride is more than just a chemical entity; it is a strategic tool for the medicinal chemist. Its well-defined molecular weight of 229.72 g/mol and unique structural features, particularly the ortho-fluorine substitution, provide a powerful starting point for the design and synthesis of next-generation therapeutics. A thorough understanding of its properties, coupled with rigorous analytical validation and safe handling practices, is essential for unlocking its full potential in the complex landscape of drug discovery.
References
-
Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]
- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
ChemSynthesis. 4-(2-fluorobenzyl)piperidine. [Link]
-
Priya, A., et al. Fluorine in drug discovery: Role, design and case studies. [Link]
-
Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]
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Gornicka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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